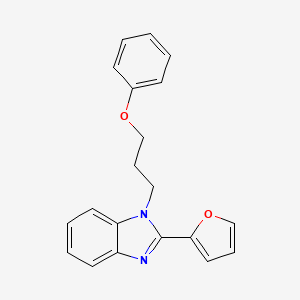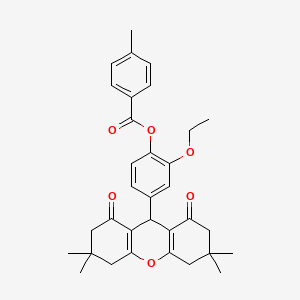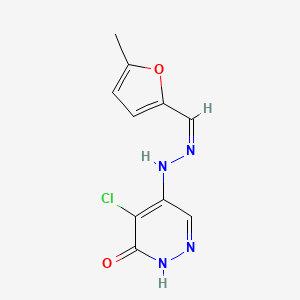![molecular formula C24H20N2O B11612214 2-[bis(1H-indol-3-yl)methyl]-6-methylphenol](/img/structure/B11612214.png)
2-[bis(1H-indol-3-yl)methyl]-6-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[bis(1H-indol-3-yl)methyl]-6-methylphenol is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties .
Preparation Methods
The synthesis of 2-[bis(1H-indol-3-yl)methyl]-6-methylphenol typically involves the reaction of bis-aldehydes with indoles under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), which provides the corresponding tricyclic indole in good yield . Industrial production methods often involve solvent-free conditions with high to excellent yields .
Chemical Reactions Analysis
2-[bis(1H-indol-3-yl)methyl]-6-methylphenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include aqueous titanium(III) chloride solution for reductive C(sp2)–H amination reactions . The major products formed from these reactions are often indole derivatives, which have diverse biological activities .
Scientific Research Applications
2-[bis(1H-indol-3-yl)methyl]-6-methylphenol has numerous scientific research applications. In chemistry, it is used as a precursor for synthesizing other indole derivatives. In biology and medicine, indole derivatives have shown potential as antiviral, anti-inflammatory, anticancer, and antimicrobial agents . The compound’s broad-spectrum biological activities make it a valuable subject for further research and development .
Mechanism of Action
The mechanism of action of 2-[bis(1H-indol-3-yl)methyl]-6-methylphenol involves its interaction with various molecular targets and pathways. Indole derivatives generally reduce oxidative stress, impede DNA synthesis, and inhibit proinflammatory cytokines and chemokines . These actions contribute to their therapeutic potential in treating various diseases .
Comparison with Similar Compounds
Similar compounds to 2-[bis(1H-indol-3-yl)methyl]-6-methylphenol include 3,3-bis(1-butyl-2-methyl-1H-indol-3-yl)phthalide and indole-3-acetic acid . These compounds share the indole moiety but differ in their specific structures and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C24H20N2O |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[bis(1H-indol-3-yl)methyl]-6-methylphenol |
InChI |
InChI=1S/C24H20N2O/c1-15-7-6-10-18(24(15)27)23(19-13-25-21-11-4-2-8-16(19)21)20-14-26-22-12-5-3-9-17(20)22/h2-14,23,25-27H,1H3 |
InChI Key |
UBZXVXTVTAOMNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-7-hydroxy-4-(4-nitrophenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11612132.png)
![4-Bromo-3-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B11612133.png)
![2-(4-Chlorobenzyl)-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B11612134.png)

![5,5-dimethyl-15-pentylsulfanyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B11612156.png)

![7-butan-2-yl-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612164.png)
![ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(2-hydroxy-3-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11612181.png)
![2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11612183.png)

![(7Z)-3-(3-chloro-4-methylphenyl)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11612201.png)
![6-(2-Bromo-4,5-dimethoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11612203.png)
![methyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11612216.png)
![1-(4-chlorobenzoyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole](/img/structure/B11612223.png)
